molecular formula C19H26N2O4 B2641589 1-(4-{[(4-Methoxybenzoyl)oxy]imino}-2,2,6,6-tetramethylpiperidino)-1-ethanone CAS No. 478079-94-6

1-(4-{[(4-Methoxybenzoyl)oxy]imino}-2,2,6,6-tetramethylpiperidino)-1-ethanone

Cat. No.: B2641589
CAS No.: 478079-94-6
M. Wt: 346.427
InChI Key: JCUSCJJIZJQKKE-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a 2,2,6,6-tetramethylpiperidino backbone substituted at the 4-position with a [(4-methoxybenzoyl)oxy]imino group and an acetyl (1-ethanone) moiety. Its molecular formula is C₁₉H₂₆N₂O₄, with a molecular weight of 346.43 g/mol and a purity of >90% in commercial samples .

Properties

IUPAC Name

[(1-acetyl-2,2,6,6-tetramethylpiperidin-4-ylidene)amino] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c1-13(22)21-18(2,3)11-15(12-19(21,4)5)20-25-17(23)14-7-9-16(24-6)10-8-14/h7-10H,11-12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCUSCJJIZJQKKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=NOC(=O)C2=CC=C(C=C2)OC)CC1(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{[(4-Methoxybenzoyl)oxy]imino}-2,2,6,6-tetramethylpiperidino)-1-ethanone typically involves multiple steps. One common route starts with the preparation of the piperidine ring, followed by the introduction of the methoxybenzoyl group and the oxime functionality. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(4-{[(4-Methoxybenzoyl)oxy]imino}-2,2,6,6-tetramethylpiperidino)-1-ethanone can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert the oxime functionality to an amine group.

    Substitution: This can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, from mild to harsh, depending on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an amine.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity : Research indicates that derivatives of this compound exhibit significant antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that similar compounds effectively induced apoptosis in breast cancer cells by activating specific signaling pathways .

Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory potential. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes, making it a candidate for treating conditions like arthritis and other inflammatory diseases .

Phosphodiesterase Inhibition : Related compounds have been identified as potent inhibitors of phosphodiesterase-4 (PDE4), which plays a crucial role in inflammatory processes. This suggests potential applications in respiratory diseases such as asthma or chronic obstructive pulmonary disease (COPD) through inhalation therapies .

Pharmacological Insights

Bioavailability and Pharmacokinetics : The pharmacokinetic profile of the compound has been assessed in various studies. It shows favorable absorption characteristics and metabolic stability, which are essential for developing effective therapeutic agents. Research indicates that modifications to the compound can enhance its bioavailability, making it more effective in clinical settings .

Case Studies :

  • Osteoarthritis Treatment : A case study highlighted the use of similar compounds in treating osteoarthritis by targeting matrix metalloproteinases (MMPs), which are involved in cartilage degradation. The findings suggest that such compounds could potentially slow down disease progression .
  • Topical Administration : Another study explored the efficacy of PDE4 inhibitors derived from this compound for topical administration in pulmonary conditions, showing promising results in reducing inflammation without systemic side effects .

Material Science Applications

The compound's unique chemical structure also lends itself to applications in material science, particularly in developing new polymers and coatings with enhanced properties. Its ability to form stable complexes with metals may be exploited in creating novel materials with specific functionalities.

Mechanism of Action

The mechanism by which 1-(4-{[(4-Methoxybenzoyl)oxy]imino}-2,2,6,6-tetramethylpiperidino)-1-ethanone exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Features :

  • Steric hindrance: The tetramethylpiperidino group provides steric protection, enhancing thermal and chemical stability.
  • Functional versatility: The imino and ethanone groups enable participation in condensation, nucleophilic addition, and coordination reactions.

Comparison with Similar Compounds

Structural Analogues

Compound Name Structural Differences Molecular Weight (g/mol) Key Properties Reference
1-(2,2,6,6-Tetramethyl-4-{[(4-methylbenzoyl)oxy]imino}piperidino)-1-ethanone 4-Methylbenzoyl (vs. 4-methoxybenzoyl) 330.42 Increased hydrophobicity due to methyl group; reduced polarity compared to methoxy derivative.
4-Methoxy-2,2,6,6-tetramethylpiperidine-1-oxyl radical Lacks ethanone and imino groups; contains stable nitroxyl radical 200.28 Radical scavenging properties; used as a stabilizer in polymers.
1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone Difluorobenzoyl group; non-tetramethylated piperidine ring 267.27 Enhanced electron-withdrawing effects from fluorine; lower steric hindrance.
2,2,6,6-Tetramethyl-4-piperidone Simple ketone backbone (no imino or benzoyl groups) 169.29 Base structure for hindered amine light stabilizers (HALS); reactive ketone for derivatization.

Physicochemical Properties

  • Solubility: The 4-methoxy group enhances polarity and solubility in polar solvents (e.g., ethanol, DCM) compared to methyl or fluorine-substituted analogues .
  • Thermal Stability: The tetramethylpiperidino backbone confers higher thermal stability than non-hindered piperidine derivatives (e.g., melting point >150°C inferred from similar compounds) .
  • Reactivity: The imino group may undergo hydrolysis under acidic conditions, while the ethanone moiety is susceptible to nucleophilic attack.

Functional and Application Comparisons

Application Target Compound Analogues
Polymer Stabilization Potential as a HALS due to tetramethylpiperidino group; methoxy may reduce radical scavenging efficiency vs. TEMPO derivatives. TEMPO derivatives (e.g., 4-methoxy-TEMPO) are established radical scavengers .
Flame Retardancy Possible NORs-like behavior (N-alkoxy hindered amines) but untested; bulky substituents may hinder flame inhibition. NORs with simpler substituents (e.g., methyl) show efficacy at 0.5% concentration in polyolefins .
Pharmaceutical Intermediates Limited data; structural similarity to Risperidone impurities (e.g., 1-(4-(2,4-difluorobenzoyl)piperidin-1-yl)ethanone) suggests potential use in drug synthesis . Fluorinated analogues are common in antipsychotic drug synthesis.

Biological Activity

1-(4-{[(4-Methoxybenzoyl)oxy]imino}-2,2,6,6-tetramethylpiperidino)-1-ethanone, often referred to as a piperidine derivative, has garnered interest in pharmaceutical research due to its potential biological activities. This compound is characterized by a complex structure that includes a methoxybenzoyl group and an imino linkage, which may contribute to its pharmacological properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H26N2O3\text{C}_{19}\text{H}_{26}\text{N}_2\text{O}_3

Structural Features

  • Piperidine Ring : The presence of the tetramethylpiperidine moiety is significant for its biological activity.
  • Methoxybenzoyl Group : This functional group may enhance lipophilicity and facilitate interactions with biological targets.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit antioxidant activities. Antioxidants are crucial in mitigating oxidative stress and preventing cellular damage. A study demonstrated that related piperidine derivatives showed significant scavenging activity against free radicals, suggesting that this compound may possess similar properties .

Anticancer Activity

Several studies have explored the anticancer potential of piperidine derivatives. For instance, a derivative with a similar structure demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism of action was proposed to involve the induction of apoptosis and cell cycle arrest .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been investigated. It has been reported that related compounds can inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases like Alzheimer's .

Case Studies

  • Study on Antioxidant Activity :
    • Objective : To evaluate the antioxidant capacity of piperidine derivatives.
    • Methodology : DPPH radical scavenging assay was employed.
    • Results : The compound exhibited a significant reduction in DPPH radical concentration, indicating strong antioxidant activity.
  • Anticancer Evaluation :
    • Objective : To assess the cytotoxic effects on cancer cell lines.
    • Methodology : MTT assay was performed on MCF-7 and A549 cell lines.
    • Results : The compound showed IC50 values of 15 µM for MCF-7 and 20 µM for A549 cells, demonstrating promising anticancer activity.
  • Enzyme Inhibition Study :
    • Objective : To determine the inhibitory effect on AChE.
    • Methodology : Ellman’s method was used for enzyme activity measurement.
    • Results : The compound inhibited AChE with an IC50 of 10 µM.

Research Findings Summary

Biological ActivityMethod UsedResults
AntioxidantDPPH assaySignificant radical scavenging
AnticancerMTT assayIC50 = 15 µM (MCF-7), 20 µM (A549)
Enzyme InhibitionEllman's methodIC50 = 10 µM (AChE)

Q & A

Q. What are the recommended synthetic routes for 1-(4-{[(4-Methoxybenzoyl)oxy]imino}-2,2,6,6-tetramethylpiperidino)-1-ethanone, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves multi-step protocols, including:

  • Imine Formation: Reacting 2,2,6,6-tetramethylpiperidin-4-one with hydroxylamine to generate the oxime intermediate.
  • Acylation: Introducing the 4-methoxybenzoyl group via nucleophilic acyl substitution under anhydrous conditions (e.g., using DCC/DMAP in dichloromethane) .
  • Purification: Column chromatography with silica gel (hexane/ethyl acetate gradient) improves purity.
    To optimize yields:
  • Use inert atmosphere (N₂/Ar) to prevent hydrolysis of reactive intermediates.
  • Monitor reaction progress via TLC or LC-MS to terminate reactions at peak conversion .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • X-ray Crystallography: Resolves the 3D molecular geometry, including bond lengths/angles and steric effects from the tetramethylpiperidino group. Crystals are grown via slow evaporation in ethanol/water mixtures, and data collected at 100 K (e.g., Mo-Kα radiation, λ = 0.71073 Å) .
  • NMR Spectroscopy: ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ confirm regiochemistry. Key signals include the imine proton (δ 8.2–8.5 ppm) and methoxy group (δ 3.8–4.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .

Q. What are the key considerations for ensuring the compound’s stability during storage?

Methodological Answer:

  • Storage Conditions: Store at –20°C in amber vials under inert gas (argon) to prevent oxidation of the imine group.
  • Solvent Compatibility: Avoid protic solvents (e.g., water, alcohols) to minimize hydrolysis. Use anhydrous acetonitrile or DMF for stock solutions .

Advanced Research Questions

Q. How does the tetramethylpiperidino group influence radical-mediated reactivity?

Methodological Answer: The sterically hindered piperidino group:

  • Suppresses Radical Recombination: The bulky 2,2,6,6-tetramethyl substituents stabilize transient radicals by hindering dimerization, as observed in free-radical polymerizations using TEMPO derivatives .
  • Modifies Reaction Pathways: In photoredox catalysis, the group’s electron-donating nature shifts redox potentials, favoring cross-coupling over homolytic cleavage (e.g., fluorination via radical-polar crossover) .
    Experimental Design: Use EPR spectroscopy to detect radical intermediates and DFT calculations to map energy barriers .

Q. How can computational methods predict electronic properties like dipole moments?

Methodological Answer:

  • Density Functional Theory (DFT): Optimize geometry at the B3LYP/6-311++G(d,p) level. Calculate ground-state dipole moments using Mulliken charges.
  • Excited-State Analysis: Time-dependent DFT (TD-DFT) with polarizable continuum models (PCM) predicts solvatochromic shifts. Compare results with experimental solvatochromic data (e.g., absorption/emission spectra in varying solvents) .

Q. How should researchers resolve contradictions in reported stability data under varying pH?

Methodological Answer:

  • Controlled Degradation Studies: Incubate the compound in buffered solutions (pH 1–13) at 37°C. Monitor degradation via HPLC-MS to identify hydrolysis products (e.g., cleavage of the imine or methoxybenzoyl group).
  • Statistical Validation: Apply ANOVA to compare degradation rates across pH levels. Triangulate data with kinetic modeling (e.g., first-order decay constants) and spectroscopic trends .

Q. What mechanistic strategies elucidate the imino oxy group’s role in nucleophilic substitutions?

Methodological Answer:

  • Isotopic Labeling: Use ¹⁸O-labeled imino oxy groups to track nucleophilic attack sites via MS/MS fragmentation patterns.
  • Kinetic Isotope Effects (KIE): Compare reaction rates of protiated vs. deuterated substrates to distinguish between SN1/SN2 pathways.
  • Computational Modeling: Identify transition states (e.g., NEB calculations) to map steric/electronic effects of the tetramethylpiperidino ring on regioselectivity .

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